Roluperidone

Content Navigation

CAS Number

Product Name

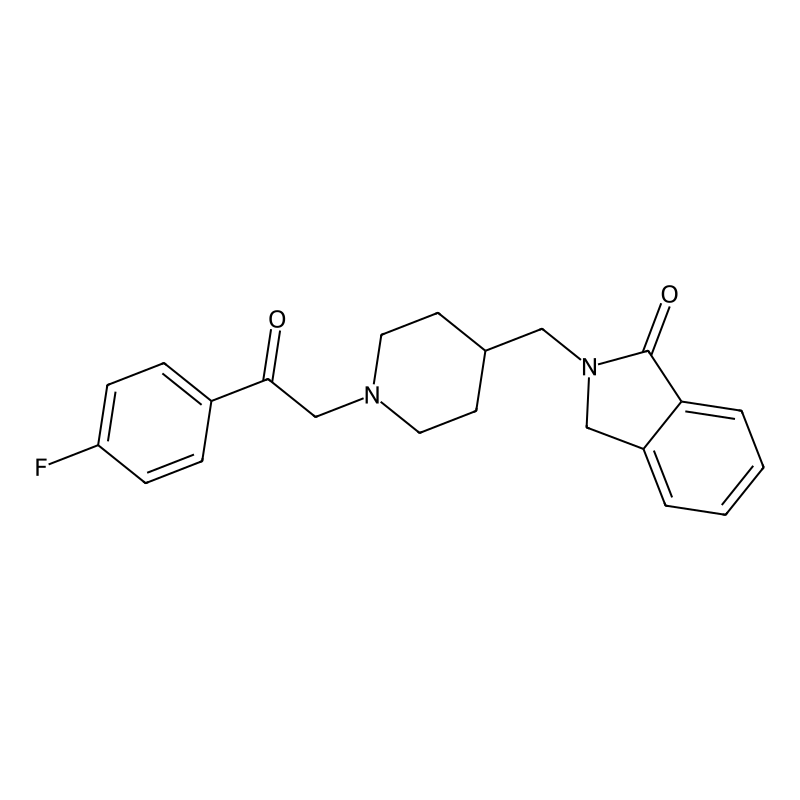

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Roluperidone (CAS: 359625-79-9), also known as MIN-101 or CYR-101, is a cyclic amide derivative characterized by its equipotent, high-affinity antagonism at 5-HT2A (Ki = 8.19 nM) and sigma-2 receptors (Ki = 7.53 nM) [1]. Unlike classical and most atypical antipsychotics, it is structurally and functionally devoid of clinically significant dopamine D2 receptor affinity (Ki > 1000 nM) [2]. For procurement professionals and pharmacologists, Roluperidone serves as a critical reference compound for isolating serotonergic and sigma-2-mediated neuroprotective pathways from dopaminergic motor effects in preclinical models of schizophrenia, cognitive dysfunction, and neuroprotection [1].

References

- [1] New and emerging treatments for schizophrenia: a narrative review of their pharmacology, efficacy and side-effect profile relative to established antipsychotics. Ther Adv Psychopharmacol. 2021.

- [2] Roluperidone monotherapy, a treatment for negative symptoms in schizophrenia. Schizophrenia Bulletin. 2022.

Substituting Roluperidone with standard atypical antipsychotics like risperidone, olanzapine, or cariprazine introduces severe confounding dopaminergic activity into mechanism-specific assays [1]. While comparators such as cariprazine and risperidone exhibit sub-nanomolar to low-nanomolar affinity for D2 and D3 receptors (e.g., cariprazine D2 Ki = 0.59 nM), Roluperidone maintains a D2 Ki > 1000 nM [1]. Using a generic D2/5-HT2A antagonist in behavioral or neurochemical assays inevitably triggers extrapyramidal or prolactin-related pathways, masking the isolated neuroprotective and negative-symptom-modulating effects driven exclusively by the 5-HT2A/sigma-2 axis [1].

Equipotent 5-HT2A/Sigma-2 Antagonism with Complete D2 Sparing

Roluperidone demonstrates a highly selective binding profile, exhibiting high affinity for 5-HT2A and sigma-2 receptors while completely sparing dopamine D2 receptors (Ki > 1000 nM) [1]. In contrast, reference atypical antipsychotics like cariprazine show potent D2 affinity (Ki = 0.59 nM) [1]. This complete separation from D2 binding ensures that Roluperidone does not induce catalepsy in rodent models, making it superior for isolating non-dopaminergic pathways.

| Evidence Dimension | Dopamine D2 Receptor Affinity (Ki) |

| Target Compound Data | Ki > 1000 nM (Roluperidone) |

| Comparator Or Baseline | Ki = 0.59 nM (Cariprazine) |

| Quantified Difference | >1600-fold lower D2 affinity for Roluperidone |

| Conditions | In vitro radioligand binding assays |

Crucial for researchers needing to model negative symptom relief or neuroprotection without confounding extrapyramidal motor side effects.

Manageable Half-Life for Acute and Sub-Chronic Dosing Models

For in vivo behavioral assays, pharmacokinetic predictability is essential. Roluperidone exhibits a moderate half-life of approximately 7 hours and a Tmax of 3.5 hours following oral administration[1]. This contrasts sharply with newer agents like TAK-041, which has a prolonged half-life of 170–302 hours [2]. Roluperidone's relatively rapid clearance (CL/F ~152 L/hr) allows for precise temporal control in acute dosing models and rapid washout between experimental phases [1].

| Evidence Dimension | Elimination Half-Life (t1/2) |

| Target Compound Data | ~7 hours (Roluperidone) |

| Comparator Or Baseline | 170–302 hours (TAK-041) |

| Quantified Difference | ~24x to 43x shorter half-life for Roluperidone |

| Conditions | Single-dose oral administration in pharmacokinetic models |

Enables researchers to design acute behavioral assays with rapid washout periods, avoiding the prolonged drug accumulation seen with ultra-long-acting agents.

Standardized Vehicle Compatibility for In Vivo Administration

Roluperidone is practically insoluble in pure water (< 0.1 mg/mL), which presents a formulation challenge for aqueous-only delivery . However, it demonstrates excellent processability in standard laboratory vehicles, achieving a solubility of 33.33 mg/mL in DMSO with sonication . For in vivo studies, it is highly compatible with a standard multi-component vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), yielding a stable 2.5 mg/mL solution . This provides a reproducible formulation baseline compared to crude suspensions of less soluble experimental analogs.

| Evidence Dimension | In Vivo Formulation Solubility |

| Target Compound Data | 2.5 mg/mL in 10% DMSO/40% PEG300/5% Tween 80/45% Saline |

| Comparator Or Baseline | < 0.1 mg/mL in pure water |

| Quantified Difference | >25-fold increase in solubility using standard organic/aqueous excipients |

| Conditions | Laboratory formulation prep with sonication |

Prevents dosing inconsistencies and bioavailability failures in rodent behavioral models by providing a validated, clear solution protocol.

Validated In Vivo Sigma-2 Target Engagement via DTG-Induced Dystonia Model

Beyond in vitro binding, Roluperidone's functional efficacy at sigma-2 receptors is validated in specific in vivo models. It successfully blocks neck dystonia induced by the microinjection of 1,3-Di-o-tolylguanidine (DTG) into the red nucleus of rats [1]. Standard D2-blocking antipsychotics do not selectively reverse this sigma-2-mediated motor effect [1]. This confirms Roluperidone as a functionally active, brain-penetrant sigma-2 antagonist suitable for complex neurobiological assays.

| Evidence Dimension | Reversal of DTG-induced dystonia |

| Target Compound Data | Effective functional blockade of sigma-2 mediated dystonia |

| Comparator Or Baseline | Standard D2 antagonists (ineffective at selective sigma-2 functional blockade) |

| Quantified Difference | Selective functional target engagement vs. off-target failure |

| Conditions | In vivo DTG microinjection into the rat red nucleus |

Assures pharmacologists that the compound not only binds to sigma-2 in vitro but actively modulates the receptor in live central nervous system models.

Non-Dopaminergic Schizophrenia Modeling (Negative Symptoms)

Because Roluperidone lacks D2 affinity (Ki > 1000 nM), it is the premier reference compound for studying the isolated effects of 5-HT2A and sigma-2 antagonism on negative symptoms in rodent models, without the confounding variable of D2-induced catalepsy [1].

Sigma-2 Receptor Neuroprotection Assays

Utilizing its validated functional antagonism of sigma-2 receptors, Roluperidone is highly suited for in vitro and in vivo assays investigating sigma-2-mediated neuroprotection and calcium neuronal modulation, distinct from serotonergic pathways [2].

Acute Behavioral Pharmacology with Rapid Washout

With a manageable half-life of ~7 hours, Roluperidone is ideal for acute behavioral testing paradigms where researchers require rapid drug clearance between testing phases, avoiding the multi-week accumulation issues associated with long-acting agents [2].

References

- [1] New and emerging treatments for schizophrenia: a narrative review of their pharmacology, efficacy and side-effect profile relative to established antipsychotics. Ther Adv Psychopharmacol. 2021.

- [2] Roluperidone monotherapy, a treatment for negative symptoms in schizophrenia. Schizophrenia Bulletin. 2022.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4